2-(2-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1256781-65-3
Cat. No.: VC8175313
Molecular Formula: C12H14BBrCl2O2
Molecular Weight: 351.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256781-65-3 |
|---|---|
| Molecular Formula | C12H14BBrCl2O2 |
| Molecular Weight | 351.9 g/mol |
| IUPAC Name | 2-(2-bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(16)10(8)14/h5-6H,1-4H3 |
| Standard InChI Key | NNSJEFYRNNCYJW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Br)Cl)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Br)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the dioxaborolane class, characterized by a boron atom bonded within a six-membered 1,3,2-dioxaborolane ring. The boron center adopts a trigonal planar geometry, coordinated to two oxygen atoms from the pinacol-derived diol and the aryl group. Substituents on the aromatic ring—bromo at position 2 and chlorine atoms at positions 3 and 5—impart significant electronic effects. The methoxy groups on the pinacol moiety enhance solubility in nonpolar solvents, facilitating its use in homogeneous catalysis .
Table 1: Key Molecular Properties
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
The synthesis typically involves a two-step protocol:
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Borylation of 2-Bromo-3,5-dichlorophenol: Reacting 2-bromo-3,5-dichlorophenol with bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., ) under inert atmosphere (argon or nitrogen) at 80–100°C .
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Purification: Column chromatography using hexane/ethyl acetate (10:1 to 5:1) yields the product in >90% purity.
Critical parameters include:
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Catalyst loading (1–3 mol%)
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Stoichiometric excess of (1.2–1.5 eq)
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Reaction time (12–24 hours)
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 85–95°C | Maximizes conversion |
| Solvent | Toluene | Enhances catalyst stability |
| Ligand | XPhos | Reduces steric hindrance |
Industrial Manufacturing
Scalable production employs continuous flow reactors to mitigate exothermic risks and improve reproducibility. Automated systems regulate reagent addition and temperature, achieving batch-to-batch consistency. Post-synthesis, fractional distillation removes residual pinacol, and crystallization from heptane ensures >99% purity for pharmaceutical applications .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound excels in forming carbon-carbon bonds with aryl halides. For example, coupling with 4-chlorobenzonitrile using (2 mol%) and ligand in THF/water (3:1) at 80°C produces biaryl derivatives in 75–85% yield . The bromo and chloro substituents direct regioselectivity, favoring para-substitution in electrophilic aromatic substitution.
Functional Group Transformations
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Borylation: Transmetalation with Grignard reagents generates arylboronic acids.
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Halogen Exchange: Reaction with in DMF replaces bromine with iodine, enabling subsequent Sonogashira couplings .
Table 3: Representative Reactions
| Reaction Type | Conditions | Yield | Application |
|---|---|---|---|
| Suzuki-Miyaura | , KCO, THF/HO | 82% | Pharmaceutical intermediates |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | 68% | Polymer synthesis |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl): δ 7.52 (d, J = 2.4 Hz, 1H, Ar-H), 7.48 (d, J = 2.4 Hz, 1H, Ar-H), 1.32 (s, 12H, pinacol-CH) .
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NMR: A singlet at δ 30.2 ppm confirms tetrahedral boron coordination .
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NMR: Peaks at δ 148.9 (C-B), 134.5 (C-Cl), and 83.7 (O-C-O) validate the dioxaborolane ring .
Infrared Spectroscopy
Key absorptions include:
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at 352.9 ([M+H]), consistent with the molecular formula .
| Supplier | Purity | Packaging | Price Range (USD/g) |
|---|---|---|---|
| VulcanChem | ≥95% | 1 g, 5 g, 10 g | $120–$150 |
| TCI Chemicals | ≥98% | 250 mg, 1 g, 5 g | $140–$170 |
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